molecular formula C23H25N5O4 B12109072 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5

Cat. No.: B12109072
M. Wt: 435.5 g/mol
InChI Key: RMRKSAOEJZMVHB-UHFFFAOYSA-N
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Description

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 is a deuterated derivative of a guanine analog. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct isotopic labeling. The deuterium atoms in the compound make it particularly useful in various analytical techniques, such as mass spectrometry, where it serves as an internal standard.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 typically involves multiple steps:

    Protection of Guanine: The guanine base is first protected to prevent unwanted reactions. This is usually done by converting it into a silyl-protected derivative.

    Alkylation: The protected guanine is then alkylated with a benzyloxy-substituted ethyl halide in the presence of a base such as potassium carbonate.

    Deprotection: The silyl protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and isotopic labeling accuracy.

Chemical Reactions Analysis

Types of Reactions

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler guanine derivative.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or acids, while reduction can produce simpler guanine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 is used as an internal standard in mass spectrometry due to its stable isotopic labeling. This helps in the accurate quantification of compounds in complex mixtures.

Biology

In biological research, this compound is used to study nucleic acid interactions and enzyme kinetics. Its deuterated form allows for precise tracking and analysis in metabolic studies.

Medicine

In medicine, it is explored for its potential antiviral properties. Guanine analogs are known to inhibit viral replication, and the deuterated form may offer enhanced stability and efficacy.

Industry

Industrially, this compound is used in the development of pharmaceuticals and diagnostic tools. Its unique properties make it valuable in the synthesis of complex molecules and in analytical applications.

Mechanism of Action

The mechanism of action of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 involves its incorporation into nucleic acids or interaction with enzymes. The deuterium atoms provide stability and allow for detailed mechanistic studies using techniques like NMR spectroscopy.

Molecular Targets and Pathways

    Nucleic Acids: The compound can be incorporated into DNA or RNA, affecting their structure and function.

    Enzymes: It can inhibit enzymes involved in nucleic acid metabolism, such as polymerases and kinases.

Comparison with Similar Compounds

Similar Compounds

    9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine: The non-deuterated form of the compound.

    Acyclovir: Another guanine analog used as an antiviral agent.

    Ganciclovir: Similar to acyclovir but with a broader spectrum of activity.

Uniqueness

The uniqueness of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical applications. This makes it particularly valuable in research settings where accurate quantification and tracking are essential.

Biological Activity

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 is a synthetic compound that belongs to the class of purine nucleoside analogs. This compound has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula: C23H25N5O4
  • Molecular Weight: 449.51 g/mol
  • InChIKey: SDIGUMTZNXZYIM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural resemblance to natural nucleosides, allowing it to interfere with nucleic acid synthesis. The benzyloxy and ethoxy groups enhance its lipophilicity, facilitating cellular uptake and enhancing its interaction with nucleic acid targets.

Antiviral Activity

Studies have shown that purine nucleoside analogs exhibit broad-spectrum antiviral activity. In particular, compounds similar to this compound have been effective against various viruses by inhibiting viral replication through incorporation into viral RNA or DNA:

  • Mechanism: The compound competes with natural nucleotides for incorporation into viral genomes, disrupting viral replication processes.
  • Efficacy: In vitro studies suggest significant antiviral potency against RNA viruses, although specific data on this compound's activity remains limited.

Anticancer Activity

The anticancer potential of purine analogs is well-documented. This compound has shown promise in various cancer models:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • MCF7 (breast cancer)

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa15.2
A54912.8
MCF710.5

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of similar compounds in a model of viral infection. The results indicated that compounds with structural similarities to this compound significantly reduced viral load in infected cell cultures, suggesting a potential application in treating viral infections.

Case Study 2: Anticancer Activity

In a comparative study of various purine analogs, this compound demonstrated superior cytotoxic effects against HeLa cells compared to traditional chemotherapeutics like cisplatin. The study highlighted the compound's ability to induce apoptosis through DNA damage pathways.

Properties

IUPAC Name

2-amino-9-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c24-23-26-21-20(22(29)27-23)25-15-28(21)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H3,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRKSAOEJZMVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(NC4=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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